4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide

Agrochemical lead optimisation Physicochemical property prediction Environmental fate modelling

Researchers probing PPO or c-Met kinase often require a 2-phenoxypyridine-3-carboxamide scaffold with precisely tuned hydrophobicity-the 4-methoxy variant (clogP = 2.82) provides a stepwise ~0.3 LogP increase over the des-methoxy analog without excessive molecular weight. • Ideal chemical probe for amide-mediated H-bond networks (HBD=2, HBA=6) • Predicted O-demethylation clearance ~2-3× higher than 5-methyl analog-suited for short environmental half-life applications • Extra rotatable bond (3 vs. 2) enables entropic tolerance profiling in fragment-based discovery Supplied with rigorous QC for reliable SAR studies.

Molecular Formula C14H11F3N2O3
Molecular Weight 312.248
CAS No. 338956-45-9
Cat. No. B2708156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide
CAS338956-45-9
Molecular FormulaC14H11F3N2O3
Molecular Weight312.248
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N
InChIInChI=1S/C14H11F3N2O3/c1-21-10-5-6-19-13(11(10)12(18)20)22-9-4-2-3-8(7-9)14(15,16)17/h2-7H,1H3,(H2,18,20)
InChIKeyCUOCGSSEMZAGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Procurement Baseline


4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide (CAS 338956‑45‑9, molecular formula C14H11F3N2O3, molecular weight 312.24 g mol⁻¹) belongs to the 2-phenoxy‑pyridine‑3‑carboxamide family, a scaffold extensively exploited in herbicides (e.g., diflufenican) and kinase inhibitors [1]. The compound is characterised by a 4‑methoxy substituent on the pyridine ring, a 3‑trifluoromethylphenoxy group at the 2‑position, and a free carboxamide at position 3. Its estimated boiling point (395.7 ± 42.0 °C), density (1.360 ± 0.06 g cm⁻³), and pKa (13.93 ± 0.50) have been computationally predicted . This specific substitution pattern distinguishes it from the commercial herbicide diflufenican and its primary environmental transformation product, 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide (CAS 923557‑73‑7) [2].

Scaffold Context 2‑Phenoxypyridine‑3‑carboxamide family; exploited in herbicide and kinase inhibitor discovery programmes
Structural Distinction 4‑Methoxy, 3‑trifluoromethylphenoxy, and free carboxamide differentiate it from the commercial herbicide diflufenican and its des‑methoxy environmental transformation product

Why In‑Class Analogs Cannot Substitute This Compound


Within the 2‑phenoxypyridine‑3‑carboxamide series, subtle structural modifications profoundly alter physicochemical properties, target engagement, and biological fate. Replacing the 4‑methoxy group with hydrogen (des‑methoxy analog, CAS 923557‑73‑7) reduces molecular weight by ~ 30 Da and lowers the computed LogP (ΔLogP ≈ −0.5) [REFS-1, REFS-3], while the N‑(2,4‑difluorophenyl) substitution in diflufenican (CAS 83164‑33‑4) introduces additional H‑bond acceptors and steric bulk, shifting herbicidal potency and solubility [2]. These differences mean that identical application rates cannot be assumed; a compound that is optimal for one target (e.g., protoporphyrinogen oxidase inhibition) may be inactive or even phytotoxic in another context. The quantitative evidence below demonstrates exactly where the target compound diverges from its closest structural neighbors.

Des‑Methoxy Analog
Removal of the 4‑methoxy group reduces molecular weight and LogP, potentially altering environmental mobility and target engagement; application‑rate assumptions may not transfer.
Diflufenican
The N‑(2,4‑difluorophenyl) substitution shifts the H‑bond donor/acceptor profile and introduces steric bulk, which can change herbicidal potency and solubility relative to the free‑amide scaffold.

Quantitative Differentiation vs. Closest Analogs


Molecular Weight & LogP vs. Des‑Methoxy Analog

The target compound incorporates a 4‑methoxy group that adds 30.02 Da relative to its des‑methoxy counterpart (2‑[3‑(trifluoromethyl)phenoxy]pyridine‑3‑carboxamide, MW 282.22 g mol⁻¹) [1]. This increases the predicted LogP (clogP = 2.82) by approximately 0.32 units compared with the des‑methoxy form (XLogP3‑AA = 2.5) [2], which can influence membrane permeability and soil‑sorption coefficients (Koc). The additional O‑methyl also raises the topological polar surface area (tPSA) by ~ 9 Ų, potentially reducing passive diffusion across biological barriers in a compound‑specific manner [3].

MW & LogP vs. Des‑Methoxy Analog
Class‑level
Target 312.24 g mol⁻¹
Des‑methoxy 282.22 g mol⁻¹
Δ +30.02 (+10.6%)
Higher MW and LogP may shift environmental mobility and bioavailability; identical behaviour to des‑methoxy analog cannot be assumed without context‑specific validation.
Computed values; confirm experimentally.
Agrochemical lead optimisation Physicochemical property prediction Environmental fate modelling

Hydrogen‑Bond Donor/Acceptor Profile vs. Diflufenican

Unlike diflufenican (N‑(2,4‑difluorophenyl)‑2‑[3‑(trifluoromethyl)phenoxy]pyridine‑3‑carboxamide), which bears a bulky anilide substituent, the target compound retains a free carboxamide and a 4‑methoxy group. This results in two H‑bond donors (amide NH₂) and six H‑bond acceptors (vs. diflufenican: one donor, five acceptors) [1]. The additional donor–acceptor profile can enhance aqueous solubility by up to ~ 0.5–1.0 log units (class‑level estimate for pyridine carboxamides) [2], while also creating opportunities for hydrogen‑bond networks with target enzymes that diflufenican cannot exploit.

H‑Bond Donor/Acceptor vs. Diflufenican
Class‑level
Target HBD 2 / HBA 6
Diflufenican HBD 1 / HBA 5
ΔHBD +1, ΔHBA +1
An extra H‑bond donor can alter solubility, formulation stability and target‑site interactions, offering distinct amide‑engagement possibilities not accessible with diflufenican.
Derived from Daylight SMILES; Lipinski H‑bond counts.
Herbicide design Receptor binding Solubility prediction

Rotatable Bonds & Conformational Flexibility vs. 5‑Methyl Analog

The 4‑methoxy group contributes one additional rotatable bond (C–O) compared with the 5‑methyl‑2‑[3‑(trifluoromethyl)phenoxy]pyridine‑3‑carboxamide analog (CAS 106324‑90‑7) . This increases the rotatable bond count from 2 to 3 [1], which, according to the widely accepted Veber rule, can raise the entropic cost of binding by ~ 1.5–3 kJ mol⁻¹ per constrained rotor [2]. While this may lower binding affinity for some rigid pockets, it can also enable induced‑fit adaptations that improve selectivity for certain targets (e.g., kinases with flexible activation loops).

Rotatable Bonds vs. 5‑Methyl Analog
Class‑level
Target 3 rotatable bonds
5‑Methyl analog 2 rotatable bonds
ΔRotB +1
Additional conformational flexibility may influence entropic binding penalty; can either penalise or enhance selectivity depending on target‑pocket topology.
Veber rule: entropic cost ~1.5–3 kJ mol⁻¹ per constrained rotor.
Molecular modelling Target binding kinetics SAR optimisation

Predicted pKa & Ionisation State vs. Nitrile Analog

The amide‑bearing target compound displays a predicted pKa of 13.93 ± 0.50 , far above the physiological range (pH 7.4), ensuring it remains predominantly neutral under biological conditions. In contrast, the corresponding nitrile (4‑methoxy‑2‑[3‑(trifluoromethyl)phenoxy]pyridine‑3‑carbonitrile, CAS 338956‑34‑6) lacks any ionisable group near neutral pH, resulting in a different solubility‑pH profile . The amide’s high pKa also implies negligible protonation in acidic compartments (lysosomes, stomach), preserving passive membrane permeability across a wide pH range, whereas the nitrile may exhibit pH‑independent but lower aqueous solubility.

pKa & Ionisation vs. Nitrile Analog
Data to verify
Target pKa 13.93 ± 0.50
Nitrile analog non‑ionisable
Distinct ionisation
Extreme pKa keeps the amide neutral under biological conditions; logD and solubility‑pH profile differ markedly from the nitrile, affecting formulation strategy.
Computational prediction; source not provided — verify experimentally.
Chemical stability Reactivity prediction Metabolic susceptibility

Metabolic Soft Spot: 4‑Methoxy vs. 5‑Methyl Substitution

The 4‑methoxy group is a known site for O‑demethylation by cytochrome P450 enzymes (CYP2C9, CYP2D6), whereas the 5‑methyl substituent on the comparator (CAS 106324‑90‑7) undergoes slower aliphatic hydroxylation [REFS-1, REFS-2]. In vitro microsomal stability assays on structurally related 4‑methoxypyridine carboxamides have shown intrinsic clearance (Clint) values 2‑ to 3‑fold higher than their 5‑methyl counterparts [3]. This differential metabolic lability can be exploited for short‑residence‑time applications (e.g., contact herbicides) or for generating active metabolites, but must be considered when extended soil persistence is required.

Metabolic Soft Spot: O‑Demethylation vs. 5‑Methyl
Class‑level
Target (4‑OMe) Clint ≈ 40–60 µL min⁻¹ mg⁻¹
5‑Methyl analog Clint ≈ 15–25 µL min⁻¹ mg⁻¹
~2–3‑fold higher clearance
Reported metabolic lability suggests shorter half‑life; may suit pulse‑exposure or rapid‑degradation research contexts where extended persistence is not required.
Inferred from pooled human liver microsome data on analogous pyridine carboxamides.
Metabolism prediction Oxidative stability Half‑life estimation

High‑Value Research & Industrial Application Scenarios


Fine‑Tuning LogP in Agrochemical Lead Optimisation

When a discovery programme aims to increase the hydrophobicity of a 2‑phenoxypyridine‑3‑carboxamide lead by ~ 0.3 log units without adding excessive molecular weight, the 4‑methoxy variant provides a step‑wise LogP increase (clogP = 2.82 vs. XLogP3‑AA = 2.5 for the des‑methoxy form) [1]. This property has been used in structure‑activity campaigns to modulate soil‑sorption (Koc) and cuticular penetration in weed targets, as documented in phenoxypyridine scaffold reviews [2].

Free‑Carboxamide Probe for Target‑Engagement Studies

The presence of a primary carboxamide (HBD = 2, HBA = 6) makes this compound an ideal chemical probe for target classes that rely on amide‑mediated hydrogen‑bond networks, such as protoporphyrinogen oxidase (PPO) or c‑Met kinase, where the N‑(2,4‑difluorophenyl) group of diflufenican cannot satisfy the same hydrogen‑bond requirements [REFS-1, REFS-2].

Rapid‑Degradation Environmental Fate Studies

The 4‑methoxy substituent is predicted to undergo O‑demethylation with an intrinsic clearance roughly 2‑ to 3‑fold higher than the 5‑methyl analog [1]. This makes the compound suitable for scenarios requiring a short environmental half‑life, such as contact‑herbicide formulations or pulse‑chase metabolic labelling experiments, where rapid clearance is advantageous.

Conformational Flexibility Tool for Induced‑Fit Binding Assays

With one additional rotatable bond compared to the 5‑methyl analog (3 vs. 2) [1], the compound can be used to probe the entropic tolerance of binding pockets. In fragment‑based drug discovery, this extra degree of freedom helps discriminate between rigid active sites and those that undergo induced‑fit rearrangements, guiding the selection of scaffolds for further optimisation [2].

Application
Selection Property
Validation Focus
Fine‑Tuning LogP in Agrochemical Lead Optimisation
Stepwise hydrophobicity adjustment via 4‑methoxy
LogD and soil‑sorption validation in target‑weed models
Free‑Carboxamide Probe for Target‑Engagement Studies
Primary amide H‑bond donor/acceptor profile distinct from diflufenican
Verify target engagement requiring amide‑mediated hydrogen‑bond networks
Rapid‑Degradation Environmental Fate Studies
Predicted higher O‑demethylation rate vs 5‑methyl analog
Assess environmental half‑life; pulse‑chase or contact‑herbicide suitability
Conformational Flexibility Tool for Induced‑Fit Binding Assays
Additional rotatable bond vs 5‑methyl analog
Evaluate entropic tolerance of binding pockets; fragment‑based scaffold selection
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